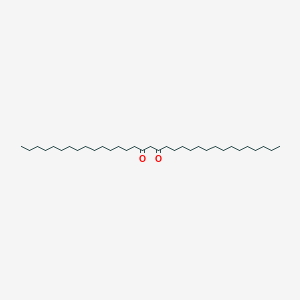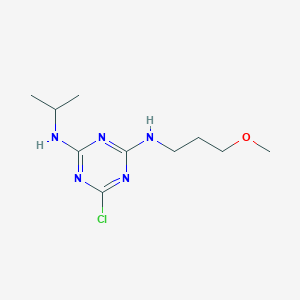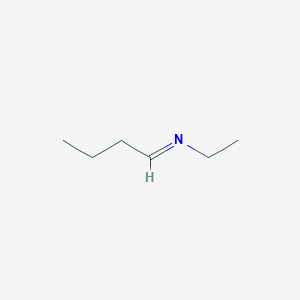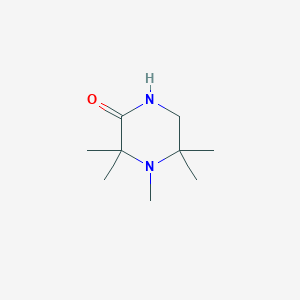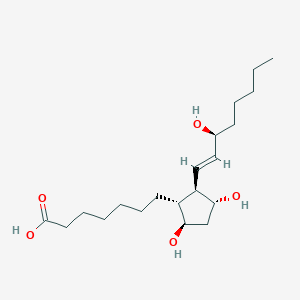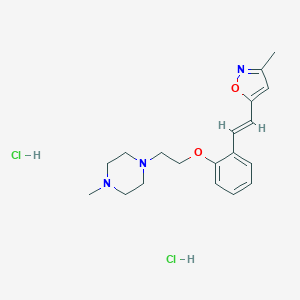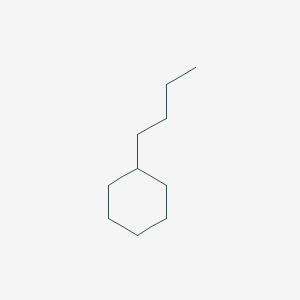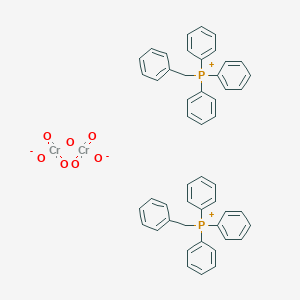
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains both chromium and phosphorus atoms, and it has been studied for its potential uses in various fields, including catalysis, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is complex and not fully understood. However, it is believed that this compound works by interacting with various enzymes and proteins in the body, thereby altering their activity and function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Biochemische Und Physiologische Effekte
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been shown to have a variety of biochemical and physiological effects. Some of the most significant effects of this compound include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to modulate the immune system. Additionally, this compound has been shown to have potential therapeutic benefits for a wide range of diseases and conditions, including cancer, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium in lab experiments is its unique properties and potential applications. This compound has been shown to exhibit excellent catalytic activity, as well as unique optical and electronic properties. Additionally, this compound has potential therapeutic benefits for a wide range of diseases and conditions, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments, including its high cost, complex synthesis process, and potential toxicity.
Zukünftige Richtungen
There are many potential future directions for research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential therapeutic benefits for various diseases and conditions, and the investigation of its catalytic activity for a wide range of chemical reactions. Additionally, there is potential for this compound to be used in the development of new materials with unique optical and electronic properties. Overall, the future of research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is bright, and there is much to be explored in this exciting field of study.
Synthesemethoden
The synthesis of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the reaction between chromium(VI) oxide and benzyl(triphenyl)phosphonium chloride. This reaction is typically carried out in the presence of a strong oxidizing agent, such as sodium hypochlorite or potassium permanganate, and a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of catalysis, where this compound has been shown to exhibit excellent catalytic activity for a wide range of chemical reactions. Additionally, this compound has been studied for its potential uses in materials science, where it has been shown to have unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
134863-27-7 |
|---|---|
Produktname |
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Molekularformel |
C50H44Cr2O7P2 |
Molekulargewicht |
922.8 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2C25H22P.2Cr.7O/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;;;;;/h2*1-20H,21H2;;;;;;;;;/q2*+1;;;;;;;;2*-1 |
InChI-Schlüssel |
XBIDVURFEIYVGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Synonyme |
BENZYLTRIPHENYLPHOSPHONIUM DICHROMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



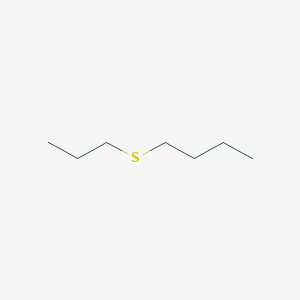
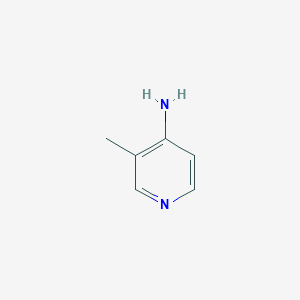
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)


